4-Isopropylbiphenyl chemical structure and properties
4-Isopropylbiphenyl chemical structure and properties
An In-depth Technical Guide to 4-Isopropylbiphenyl: Structure, Properties, Synthesis, and Applications
Introduction
4-Isopropylbiphenyl (also known as 4-phenylcumene) is an aromatic hydrocarbon featuring a biphenyl backbone substituted with an isopropyl group. While not a household name, this compound serves as a crucial, yet often unseen, component and synthetic intermediate in various industrial and research settings. Its unique combination of thermal stability, lipophilicity, and a rigid, well-defined molecular structure makes it a compound of significant interest. Historically, it gained prominence as a key component in dielectric fluids designed to replace polychlorinated biphenyls (PCBs) in capacitors and as a solvent in carbonless copy paper[1].
For researchers and drug development professionals, 4-isopropylbiphenyl represents more than just an industrial fluid; it is a versatile molecular scaffold. The biphenyl moiety is a classic "privileged structure" in medicinal chemistry, capable of mimicking peptide bonds and participating in crucial π-π stacking interactions within biological targets. The addition of the isopropyl group modulates its steric and electronic properties, enhancing lipophilicity and providing a vector for specific hydrophobic interactions. This guide offers a comprehensive technical overview of 4-isopropylbiphenyl, from its fundamental chemical properties and spectroscopic signature to its synthesis and potential as a building block in modern chemical research.
Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of all chemical research and development. 4-Isopropylbiphenyl is unambiguously defined by its structural formula and registry numbers.
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IUPAC Name : 1-phenyl-4-propan-2-ylbenzene[2]
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Common Names : 4-Isopropylbiphenyl, p-Isopropylbiphenyl, 4-Phenylcumene[2][3]
The physical properties of 4-isopropylbiphenyl dictate its behavior in both bulk applications and reaction media. It is a high-boiling liquid or low-melting solid, characterized by its low volatility and poor solubility in water, consistent with its nonpolar, hydrocarbon nature.
Table 1: Physicochemical Properties of 4-Isopropylbiphenyl
| Property | Value | Source(s) |
| Physical State | White or colorless to light yellow liquid or lump/powder. | [3][5] |
| Melting Point | 11–18 °C | [4][6] |
| Boiling Point | 291–303 °C (at 760 mmHg) | [4] |
| Density | ~0.988 g/cm³ (at 15 °C) | [4] |
| Water Solubility | ~0.9 mg/L (at 25 °C) | [6] |
| LogP (Octanol/Water) | 5.20 | [1] |
| Vapor Pressure | 5 x 10⁻⁴ mmHg (at 25 °C) | [1] |
Structural Elucidation & Spectroscopic Profile
The structure of 4-isopropylbiphenyl is straightforward but gives rise to a distinct spectroscopic fingerprint essential for its identification and quality control.
Caption: Chemical structure and numbering of 4-Isopropylbiphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of 4-isopropylbiphenyl.
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¹H NMR : The proton NMR spectrum is highly characteristic.
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Isopropyl Group : A doublet integrating to 6 protons (6H) appears around δ 1.2-1.3 ppm , corresponding to the two equivalent methyl (CH₃) groups. This signal is split by the adjacent methine proton. A septet (a multiplet of 7 lines) integrating to 1 proton (1H) is found further downfield, typically around δ 2.9-3.0 ppm , for the methine (CH) proton. The characteristic doublet-septet pattern is a definitive indicator of an isopropyl group.
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Aromatic Region : The nine aromatic protons appear in a complex series of multiplets between δ 7.2-7.6 ppm . Due to the electronic influence of the isopropyl group and the phenyl substituent, the signals for the two rings overlap, making precise assignment challenging without advanced 2D NMR techniques. The protons on the isopropyl-substituted ring are chemically distinct from those on the unsubstituted phenyl ring.
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¹³C NMR : The carbon spectrum shows the expected number of signals for the molecule's symmetry.
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Isopropyl Group : Two signals are observed. The methyl carbons (CH₃) appear upfield around δ 24 ppm , while the methine carbon (CH) is found near δ 34 ppm .
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Aromatic Region : Multiple signals appear between δ 126-148 ppm . This includes signals for the protonated aromatic carbons and the four quaternary (non-protonated) carbons, which are typically weaker in intensity. Key signals include the ipso-carbon attached to the isopropyl group and the two carbons forming the biphenyl linkage.
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Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺) : A strong molecular ion peak is observed at m/z = 196 , confirming the molecular weight of the compound[2].
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Key Fragments : The most prominent fragment occurs at m/z = 181 . This corresponds to the loss of a methyl radical (•CH₃, 15 Da) via benzylic cleavage, forming a stable secondary benzylic carbocation ([M-15]⁺). This is a classic and highly favorable fragmentation pathway for isopropyl-substituted aromatic compounds and serves as a diagnostic peak[2][7]. Another significant fragment is often seen at m/z = 165 , resulting from the further loss of methane (CH₄) from the [M-15]⁺ ion.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present.
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C-H Stretching :
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C=C Stretching : Aromatic ring C=C stretching vibrations appear as a series of sharp peaks in the 1450-1610 cm⁻¹ region[8].
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C-H Bending : Out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region can provide clues about the aromatic substitution pattern. A strong band around 820-840 cm⁻¹ would be expected for the 1,4-disubstituted (para) ring.
Synthesis and Manufacturing Routes
The synthesis of 4-isopropylbiphenyl can be approached from two primary strategic directions: alkylation of a pre-formed biphenyl core or coupling of two separate phenyl rings. The choice of method is a classic case study in balancing cost, efficiency, and selectivity.
Caption: Comparison of major synthetic routes to 4-Isopropylbiphenyl.
Method 1: Friedel-Crafts Alkylation
This is the most direct and industrially scalable approach. It involves the electrophilic alkylation of biphenyl using an isopropylating agent in the presence of a catalyst.
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Principle : The reaction proceeds via the formation of an isopropyl carbocation (or a polarized complex) which then attacks the electron-rich biphenyl ring system[6][9].
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Reagents :
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Aromatic Substrate: Biphenyl
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Alkylating Agent: Propylene gas, 2-propanol, or 2-chloropropane.
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Catalyst: A strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, H₃PO₄)[9].
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Causality and Field Insights : While economically favorable, this method suffers from significant drawbacks common to Friedel-Crafts alkylations. The initial product, 4-isopropylbiphenyl, is more reactive to electrophilic attack than the starting biphenyl due to the activating nature of the alkyl group. This leads to polyalkylation , forming di- and tri-isopropylbiphenyl impurities that can be difficult to separate. Furthermore, the reaction lacks perfect regioselectivity , yielding a mixture of the desired para isomer along with ortho and meta isomers, reducing the yield of the target compound. For applications requiring high purity, extensive distillation or crystallization is necessary.
Method 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
For applications demanding high purity, such as in pharmaceutical or fine chemical synthesis, cross-coupling reactions are the authoritative choice due to their exceptional selectivity.
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Principle : The Suzuki-Miyaura reaction creates a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex[5][10]. This method constructs the biphenyl backbone with precise control over the substitution pattern.
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Reagents :
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Coupling Partner A: 4-Isopropylphenylboronic acid (or a corresponding boronate ester).
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Coupling Partner B: Bromobenzene or iodobenzene.
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Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand.
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Base: An aqueous base is required, such as Na₂CO₃, K₂CO₃, or K₃PO₄.
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Causality and Field Insights : The primary advantage of the Suzuki coupling is its unambiguous regioselectivity . The connection forms only at the positions of the boron and halogen substituents, yielding exclusively the 4-isopropylbiphenyl isomer. The reaction conditions are also generally mild and tolerate a wide variety of other functional groups, making it a highly versatile and reliable laboratory method[11]. While more expensive due to the cost of the palladium catalyst and boronic acid starting material, the trade-off is a significantly purer product, often simplifying purification to a simple extraction and crystallization, thereby avoiding costly and challenging isomer separation.
Exemplary Protocol: Suzuki Synthesis of 4-Isopropylbiphenyl
This protocol is a self-validating system, including steps for reaction setup, monitoring, workup, and purification.
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Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-isopropylphenylboronic acid (1.0 eq), bromobenzene (1.05 eq), and sodium carbonate (2.0 eq).
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Solvent Addition : Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio). Degassing (by bubbling nitrogen or argon through the solvent for 15-20 minutes) is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
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Catalyst Addition : Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.03 eq), under a positive pressure of inert gas (N₂ or Ar).
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Reaction : Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed (typically 4-12 hours).
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Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
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Purification & Validation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield pure 4-isopropylbiphenyl. The identity and purity of the final product must be validated by NMR and MS analysis, confirming the absence of isomeric impurities.
Applications in Research and Drug Development
While its industrial uses as a dielectric fluid are well-established, the true potential of the 4-isopropylbiphenyl scaffold for advanced applications lies in its utility as a molecular building block.
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Intermediate in Organic Synthesis : It can serve as a starting material for more complex molecules. The aromatic rings can undergo electrophilic substitution reactions (e.g., nitration, halogenation), and the benzylic position of the isopropyl group can be functionalized, for example, through oxidation to an alcohol or ketone.
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Scaffold in Medicinal Chemistry : The biphenyl core is a cornerstone of drug design. The 4-isopropylbiphenyl moiety offers a unique combination of properties valuable for creating new therapeutic agents:
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Lipophilicity : The high LogP value ensures good membrane permeability, a key factor in oral bioavailability. The isopropyl group significantly enhances this property compared to unsubstituted biphenyl.
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Rigid Conformation : The biphenyl unit provides a rigid, defined orientation for substituents, allowing for precise positioning within a target's binding site. The rotational barrier between the two rings can be exploited to control the molecule's three-dimensional shape.
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Hydrophobic Interactions : The isopropyl group is an excellent moiety for probing and occupying small, hydrophobic pockets in enzymes or receptors, which can lead to enhanced binding affinity and selectivity.
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Metabolic Stability : While it can be metabolized, the core hydrocarbon structure is generally robust. The primary metabolic pathways involve oxidation of the isopropyl group or the aromatic rings, which can be strategically blocked with other substituents (e.g., fluorine) to improve the drug's half-life[1].
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Though not a final drug itself, this scaffold is an attractive starting point for library synthesis in the hit-to-lead optimization phase of drug discovery, particularly in areas like oncology and inflammatory diseases where protein-protein interactions mediated by hydrophobic surfaces are common targets.
Toxicology and Safety Profile
From a toxicological standpoint, 4-isopropylbiphenyl is considered to have low acute toxicity. However, as with any organic solvent, appropriate safety measures are essential.
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Human Exposure : It is a skin and eye irritant. Prolonged or repeated exposure may cause dermatitis. Inhalation of vapors can cause irritation to the respiratory tract, and high concentrations may lead to headaches and fatigue[1].
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Metabolism : In humans and other species, the primary metabolic pathway is oxidation. This begins with the hydroxylation of the isopropyl group at the tertiary carbon, followed by further oxidation. Hydroxylation on the aromatic rings also occurs. These more polar metabolites are then typically conjugated and excreted[1].
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Environmental Profile : 4-Isopropylbiphenyl is poorly soluble in water and is expected to adsorb to soil and sediment. It is biodegradable under aerobic conditions. Its high LogP value suggests a potential for bioaccumulation in aquatic organisms[1].
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Handling and Storage : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Store in a cool, dry place away from ignition sources.
Conclusion
4-Isopropylbiphenyl is a molecule of dual character. On one hand, it is a functional industrial chemical valued for its physical properties. On the other, it is a structurally rich and versatile platform for chemical innovation. Its synthesis provides a clear illustration of the trade-offs between industrial efficiency (Friedel-Crafts) and scientific precision (Suzuki coupling). For researchers in materials science and drug discovery, understanding the properties, reactivity, and spectroscopic signatures of this scaffold is essential for leveraging its potential in the design of next-generation materials and therapeutics. This guide provides the foundational technical knowledge necessary to confidently work with and build upon this important chemical entity.
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